![molecular formula C30H35F3N2O6S B15201557 3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate is a synthetic organic compound known for its unique structural properties and applications in various scientific fields This compound is a derivative of xanthenium, which is a class of compounds known for their fluorescent properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate typically involves a multi-step process:
Formation of the Xanthenium Core: The initial step involves the synthesis of the xanthenium core through a condensation reaction between phthalic anhydride and resorcinol under acidic conditions.
Introduction of Diethylamino Groups: The diethylamino groups are introduced via a nucleophilic substitution reaction using diethylamine.
Attachment of the Methoxycarbonyl Phenyl Group: The methoxycarbonyl phenyl group is attached through an esterification reaction involving methoxycarbonyl chloride and the corresponding phenol derivative.
Formation of the Trifluoromethanesulfonate Salt: The final step involves the formation of the trifluoromethanesulfonate salt by reacting the xanthenium derivative with trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino groups can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated compounds; typically in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted xanthenium derivatives.
科学研究应用
3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in the labeling of biological molecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of fluorescent sensors and probes for detecting environmental pollutants.
作用机制
The compound exerts its effects primarily through its fluorescent properties. Upon excitation with light of a specific wavelength, the compound emits light at a different wavelength, which can be detected and measured. This fluorescence is due to the electronic transitions within the xanthenium core, which are influenced by the attached diethylamino and methoxycarbonyl phenyl groups. The trifluoromethanesulfonate group enhances the solubility and stability of the compound in various solvents.
相似化合物的比较
Similar Compounds
3,6-Bis(Dimethylamino)Xanthenium Chloride: Similar structure but with dimethylamino groups instead of diethylamino groups.
9-(2-Carboxyphenyl)-3,6-Bis(Diethylamino)Xanthenium Chloride: Similar structure but with a carboxyphenyl group instead of a methoxycarbonyl phenyl group.
3,6-Bis(Diethylamino)-9-Phenylxanthenium Trifluoromethanesulfonate: Similar structure but without the methoxycarbonyl group.
Uniqueness
3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate is unique due to the presence of both diethylamino and methoxycarbonyl phenyl groups, which enhance its chemical reactivity and fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity.
属性
分子式 |
C30H35F3N2O6S |
|---|---|
分子量 |
608.7 g/mol |
IUPAC 名称 |
[6-(diethylamino)-9-(2-methoxycarbonylphenyl)-9H-xanthen-3-yl]-diethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C29H34N2O3.CHF3O3S/c1-6-30(7-2)20-14-16-24-26(18-20)34-27-19-21(31(8-3)9-4)15-17-25(27)28(24)22-12-10-11-13-23(22)29(32)33-5;2-1(3,4)8(5,6)7/h10-19,28H,6-9H2,1-5H3;(H,5,6,7) |
InChI 键 |
PZQORDWUGAURNH-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C4C(=O)OC.C(F)(F)(F)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



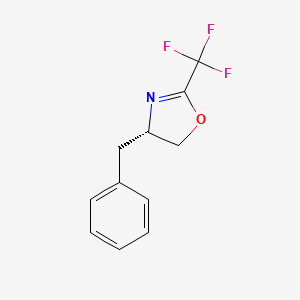
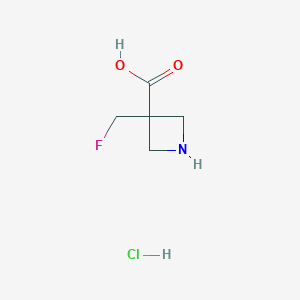

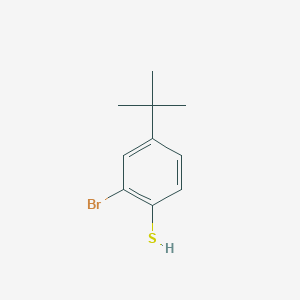
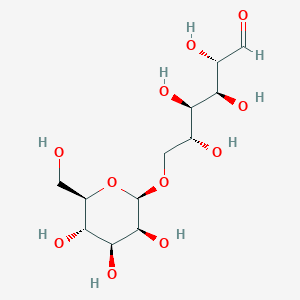
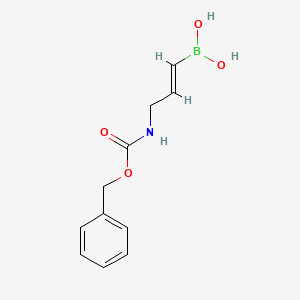
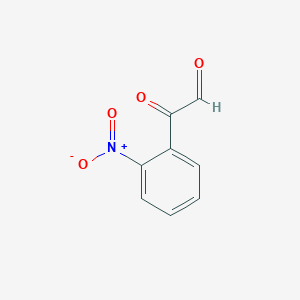
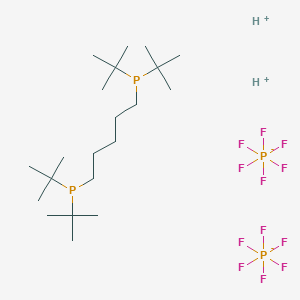
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)

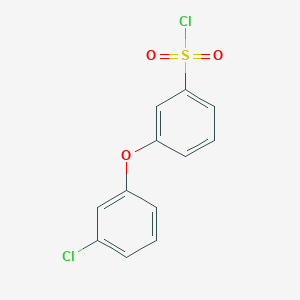
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
